2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Description
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety. These heterocyclic structures are known for their versatility in organic synthesis and medicinal chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3/c1-5-15-11-19(27)24(20(22-15)25-14(3)9-13(2)23-25)12-18(26)21-16-7-6-8-17(10-16)28-4/h6-11H,5,12H2,1-4H3,(H,21,26) |
InChI Key |
MHMDRVTVUVMMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves multiple steps. Typically, the synthesis starts with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole moiety can be synthesized through the reaction of 3,5-dimethylpyrazole with appropriate aldehydes or ketones . The pyrimidine ring is then formed through cyclization reactions involving the pyrazole intermediate and other reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole and pyrimidine rings can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of pyrazole and pyrimidine moieties. Similar compounds include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine structure.
Imidazole-containing compounds: These share some structural similarities but differ in their specific ring systems.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
